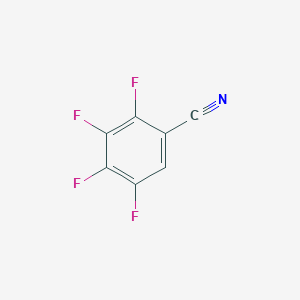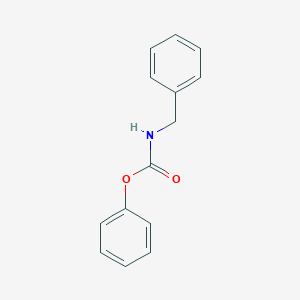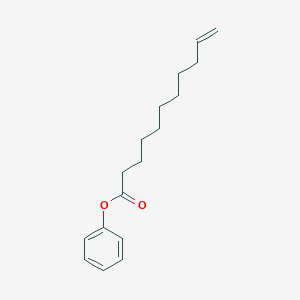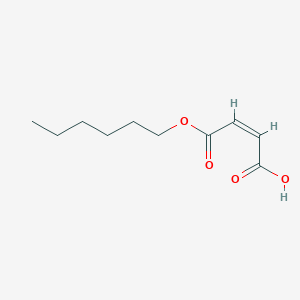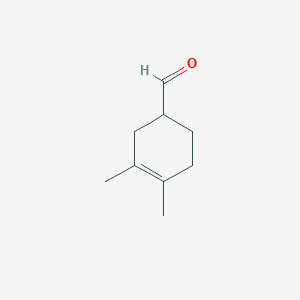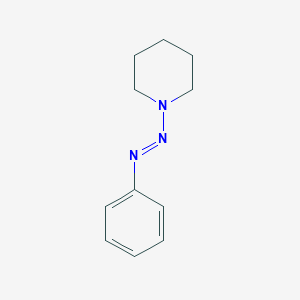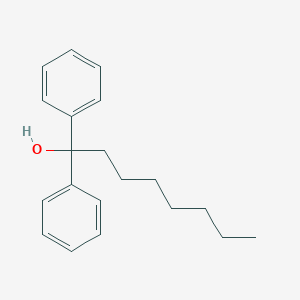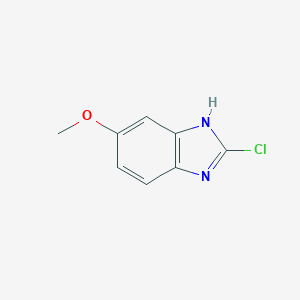![molecular formula C60H105NO5 B098796 [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate CAS No. 15462-29-0](/img/structure/B98796.png)
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate, also known as AOA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate may modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, which may contribute to its anti-cancer effects. [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has also been shown to reduce inflammation in various cell types, including macrophages and endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is its specificity for cancer cells, which may reduce the risk of toxicity to healthy cells. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to have a low toxicity profile in animal studies. However, the complex synthesis method and limited availability of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate may be a limitation for some experiments.
Zukünftige Richtungen
Future research on [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate could focus on elucidating its mechanism of action and identifying potential molecular targets for cancer therapy. Additionally, studies could investigate the efficacy of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate in combination with other anti-cancer agents. Finally, further studies could explore the potential applications of [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate in the treatment of inflammatory diseases.
Synthesemethoden
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents, including acetic anhydride, triethylamine, and dichloromethane. The process begins with the reaction of a bicyclic compound with acetic anhydride and triethylamine, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, [28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
15462-29-0 |
|---|---|
Produktname |
[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate |
Molekularformel |
C60H105NO5 |
Molekulargewicht |
920.5 g/mol |
IUPAC-Name |
[28-acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate |
InChI |
InChI=1S/C60H105NO5/c1-53(62)65-58-52-55-46-40-34-28-22-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-25-31-37-43-49-57(60(58)66-54(2)63)59(55)61-50-44-38-32-26-20-18-23-29-35-41-47-56(64)48-42-36-30-24-19-21-27-33-39-45-51-61/h52H,3-51H2,1-2H3 |
InChI-Schlüssel |
WDVANNWESPXVLM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C(=C1)CCCCCCCCCCCCCCCCCCCCCCCCC2)N3CCCCCCCCCCCCC(=O)CCCCCCCCCCCC3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



